molecular formula C16H15NO3S2 B2770851 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1448063-99-7

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2770851
M. Wt: 333.42
InChI Key: FISDQJFPYPYHLF-UHFFFAOYSA-N
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Description

Naphthalene is a polycyclic aromatic hydrocarbon with the formula C10H8. It is most commonly known as the main ingredient in traditional mothballs . Thiophene is a heterocyclic compound with the formula C4H4S. It is analogous to the compound benzene, with a sulfur atom replacing one carbon atom . Sulfonamides are compounds that contain a functional group derived from sulfonic acid (R-SO2-NR’R’') .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the sulfonamide group through a reaction of a sulfonyl chloride with an amine. The naphthalene and thiophene components could be introduced through electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (naphthalene and thiophene) and a polar sulfonamide group. This could result in interesting electronic properties due to the conjugated pi-system of the aromatic rings and the polarity of the sulfonamide group .


Chemical Reactions Analysis

As an aromatic compound, it could undergo electrophilic aromatic substitution reactions. The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its aromaticity and the polar sulfonamide group. It would likely be a solid at room temperature and could exhibit fluorescence due to the extended conjugation in the molecule .

Scientific Research Applications

Biodesulfurization Applications

Naphthothiophene and its derivatives, closely related to the compound , have been studied for their potential in biodesulfurization processes. For instance, Mycobacterium phlei WU-F1 has demonstrated significant desulfurization capabilities towards naphthothiophene derivatives, effectively breaking down sulfur-containing compounds at high temperatures. This process holds promise for environmental applications, such as the treatment of diesel oil to remove sulfur contaminants, showcasing the compound's relevance in developing cleaner fuel technologies (Furuya et al., 2001).

Autoxidation Reactions

The autoxidation behavior of naphthalene derivatives has been explored to understand the degradation pathways of azo dyes, which are prevalent in various industrial applications. Studies on mono- and disulfonated naphthalene derivatives have highlighted their sensitivity to oxygen and their decomposition under aerobic conditions. This research offers insights into the environmental fate of azo dyes and the potential for designing more sustainable dyeing processes (Kudlich et al., 1999).

Fluorescence Sensing and Imaging

A naphthalene-based sulfonamide Schiff base has been identified as a potent fluorescence turn-on probe for the selective detection of Al3+ ions in aqueous systems. The structure and behavior of this probe underpin its application in fluorescence sensing and intracellular imaging, demonstrating its utility in biological and environmental monitoring. The ability to detect Al3+ ions with high sensitivity and selectivity makes it a valuable tool for studying metal ion dynamics in various contexts (Mondal et al., 2015).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of similar sulfonamide compounds, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, have been conducted to understand their molecular properties better. These studies involve a comprehensive analysis using techniques like FTIR, NMR, and X-ray diffraction, offering insights into the compound's stability, reactivity, and potential applications in material science and pharmaceuticals (Sarojini et al., 2012).

Future Directions

Future research could focus on exploring the potential applications of this compound in various fields such as medicinal chemistry, materials science, or as a building block in organic synthesis .

properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c18-15(11-17-22(19,20)16-9-4-10-21-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-10,15,17-18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISDQJFPYPYHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNS(=O)(=O)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide

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